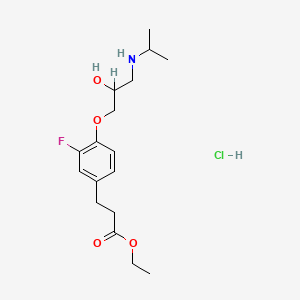
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride is a complex organic compound with the molecular formula C17H26FNO4. It is known for its unique chemical structure, which includes a benzene ring, a fluoro substituent, and an ethyl ester group. This compound is of interest in various fields, including pharmaceuticals and organic chemistry, due to its potential biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzenepropanoic Acid Derivative: The starting material, benzenepropanoic acid, is first fluorinated to introduce the fluoro substituent at the 3-position.
Hydroxy and Amino Group Introduction: The hydroxy and amino groups are introduced through a series of reactions involving protection and deprotection steps to ensure selective functionalization.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the ethyl ester with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The fluoro substituent can be reduced to a hydrogen atom under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while nucleophilic substitution can produce various amino derivatives.
Scientific Research Applications
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxypropoxy)-, ethyl ester: Lacks the amino group, leading to different reactivity and biological activity.
Benzenepropanoic acid, 3-chloro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester: The chloro substituent alters the compound’s chemical properties compared to the fluoro derivative.
Uniqueness
Benzenepropanoic acid, 3-fluoro-4-(2-hydroxy-3-((1-methylethyl)amino)propoxy)-, ethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
81148-29-0 |
|---|---|
Molecular Formula |
C17H27ClFNO4 |
Molecular Weight |
363.8 g/mol |
IUPAC Name |
ethyl 3-[3-fluoro-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoate;hydrochloride |
InChI |
InChI=1S/C17H26FNO4.ClH/c1-4-22-17(21)8-6-13-5-7-16(15(18)9-13)23-11-14(20)10-19-12(2)3;/h5,7,9,12,14,19-20H,4,6,8,10-11H2,1-3H3;1H |
InChI Key |
HVZRSXJYNAOOCK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC1=CC(=C(C=C1)OCC(CNC(C)C)O)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















